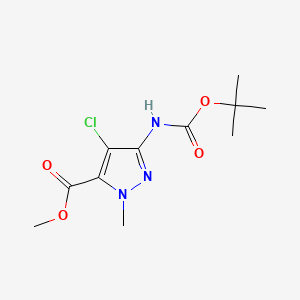
Methyl 3-((tert-butoxycarbonyl)amino)-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps One common method includes the cyclization of hydrazine with a carbonyl compound to form the pyrazole ringThe tert-butoxycarbonyl (Boc) protecting group is often used to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity. Solvent extraction and crystallization are common techniques used to isolate and purify the final product .
化学反応の分析
Types of Reactions
Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Agrochemistry: The compound is utilized in the development of pesticides and herbicides.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes for catalytic applications.
作用機序
The mechanism of action of Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
類似化合物との比較
Similar Compounds
- Methyl 4-chloro-3-amino-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc-protected amino group and the chloro substituent enhances its reactivity and potential for further functionalization .
特性
分子式 |
C11H16ClN3O4 |
|---|---|
分子量 |
289.71 g/mol |
IUPAC名 |
methyl 4-chloro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H16ClN3O4/c1-11(2,3)19-10(17)13-8-6(12)7(9(16)18-5)15(4)14-8/h1-5H3,(H,13,14,17) |
InChIキー |
REJADKWEHPYIGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1Cl)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


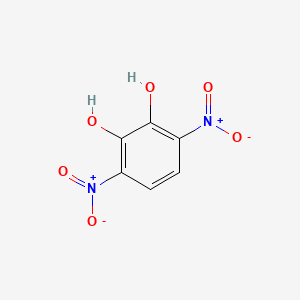
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)

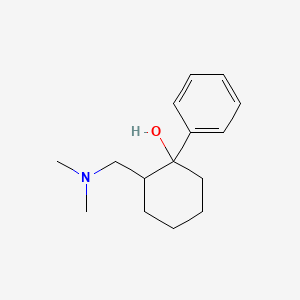
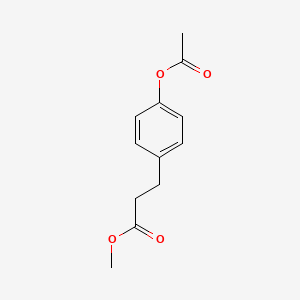
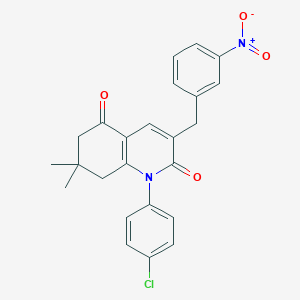
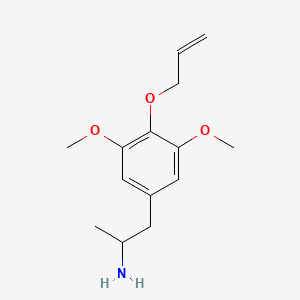


![Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate](/img/structure/B13944114.png)
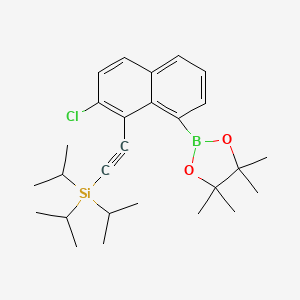

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)

